Obscurolide A3
Description
Contextualization of Obscurolide A3 within Natural Product Chemistry
Natural products, the diverse secondary metabolites produced by organisms, are a cornerstone of chemical and pharmaceutical research. ntu.edu.sg this compound fits within this context as a microbial natural product. isomerase.com
It is classified as a member of the obscurolide family, a series of γ-butyrolactone derivatives. researchgate.netd-nb.info The core chemical scaffold of this compound is a dihydro-2(3H)-furanone ring. ontosight.ai This structure is substituted at the 5-position with a 3-hydroxy-1-butenyl group and at the 4-position with a 4-(hydroxymethyl)phenylamino group. ontosight.ai
The initial discovery and isolation of this compound, along with its congeners Obscurolide A1, A2, and A4, were from the culture filtrate of Streptomyces viridochromogenes. researchgate.netnih.gov The different obscurolides vary by the oxidation state of the functional group attached to the 4-aminobenzoic acid moiety. nih.gov Further research has identified obscurolide-type metabolites from other bacterial species, including Streptomyces alboniger and Streptomyces chartreusis, indicating a wider distribution of this structural class within the Streptomyces genus. scilit.comnih.govnih.govrsc.org The biosynthesis of Obscurolide A2 and A3 in one Streptomyces strain was found to be inducible by the addition of ammonium (B1175870) ions to the culture. researchgate.net
Academic Significance of this compound
The academic interest in this compound stems from its distinct chemical structure and its range of biological activities, which make it a subject for further investigation. ontosight.ai Its potential as a lead compound for developing new therapeutic agents is a significant aspect of its research profile. ontosight.ai
Initial studies revealed that obscurolides exhibit weak inhibitory activity against both calcium/calmodulin-dependent and independent phosphodiesterases. nih.gov Subsequent investigations have also reported anti-HIV-1 activity for this compound. d-nb.info As a member of the broader furanone class of compounds, it is also studied for potential antimicrobial and anticancer properties. ontosight.ai
Beyond its direct biological effects on other organisms, this compound is significant in the study of chemical signaling within its producing organisms. Like other γ-butyrolactones from Streptomyces, it is thought to play a role as an autoregulatory signaling molecule, potentially influencing processes like antibiotic production and cellular differentiation in the bacteria. researchgate.netnih.gov
An interesting chemical aspect noted in the original isolation studies is that the obscurolides were obtained as diastereomeric mixtures. This was attributed to a partial racemization at the C-7 position, which is part of an allylic alcohol system, adding a layer of stereochemical complexity to this class of molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
144398-01-6 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+ |
InChI Key |
SNVFXNDFGJQWAO-FARCUNLSSA-N |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Isomeric SMILES |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Canonical SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Synonyms |
obscurolide A3 |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Obscurolide A3
Microbial Production Sources
Obscurolides are a class of butyrolactone-containing natural products produced by various species of the bacterial genus Streptomyces, which is renowned for its ability to synthesize a wide array of secondary metabolites. bjid.org.br
The original discovery of obscurolides, including Obscurolide A3, was from the culture filtrate of Streptomyces viridochromogenes (strain Tü 2580). rsc.orgnih.gov A chemical screening program led to the isolation of four initial analogues, named Obscurolides A1 through A4. nih.gov These compounds were identified as a novel class of butyrolactones. nih.govresearchgate.net Research has shown that in this compound, the carboxy group of the 4-aminobenzoic acid moiety, present in Obscurolide A1, is reduced. nih.gov S. viridochromogenes is also known to produce phosphite (B83602) as a byproduct of the biosynthesis of the herbicide phosphinothricin. biorxiv.org
More recent investigations have identified other Streptomyces species as producers of obscurolide-type metabolites. A study of the termite-associated actinomycete, Streptomyces neopeptinius BYF101, led to the isolation and identification of 20 metabolites, which included previously unreported obscurolide-type compounds. researchgate.netnih.gov This particular strain was isolated from the body surface of the termite Odontotermes formosanus. researchgate.netnih.gov The discovery highlights the importance of exploring unique ecological niches for novel natural product discovery. The species S. neopeptinius itself was first described as a producer of broad-spectrum antifungal substances. nih.gov
The family of obscurolide-type metabolites has been expanded through the investigation of other Streptomyces species.
Streptomyces alboniger : A soil-derived strain from Tibet, S. alboniger YIM20533, was found to produce eleven new compounds with streptazolin- and obscurolide-type skeletons. rsc.orgrsc.orgresearchgate.net Among these were unprecedented structures, including an obscurolide dimer and an obscurolide-type compound featuring an aromatic polyketide substitution. rsc.orgrsc.org
Streptomyces chartreusis : From the North Western Himalayas, a soil isolate designated S. chartreusis SA-7 yielded a new compound, (3R)-obscurolide A, alongside four other known metabolites. scilit.com
These discoveries underscore the widespread, yet specific, distribution of the genetic pathways for obscurolide biosynthesis within the Streptomyces genus.
| Producing Organism | Strain | Source | Isolated Obscurolide-Type Compounds |
| Streptomyces viridochromogenes | Tü 2580 | Culture Filtrate | Obscurolides A1, A2, A3, A4 nih.govresearchgate.net |
| Streptomyces neopeptinius | BYF101 | Termite (Odontotermes formosanus) | Unreported Obscurolide-type metabolites researchgate.netnih.gov |
| Streptomyces alboniger | YIM20533 | Soil (Tibet, China) | New obscurolide dimer and other obscurolide-type compounds rsc.orgrsc.org |
| Streptomyces chartreusis | SA-7 | Soil (North Western Himalayas) | (3R)-obscurolide A scilit.com |
Streptomyces neopeptinius Strains
Fermentation and Culture Optimization Strategies for this compound Yield
Maximizing the production of a target secondary metabolite like this compound is a critical step that relies on the careful optimization of fermentation conditions. nih.gov The yield of microbial metabolites is profoundly influenced by physical and chemical parameters of the culture environment. scirp.orgmdpi.com For Streptomyces, key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. scirp.org
Common optimization strategies involve a systematic approach, often starting with a "one-factor-at-a-time" (OFAT) method, where individual parameters are varied while others are kept constant. mdpi.com More advanced statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) are then employed to identify the most significant factors and their optimal levels for maximizing yield. nih.govresearchgate.net For instance, studies on Streptomyces have shown that organic nitrogen sources often lead to higher biomass and metabolite production compared to inorganic sources. scirp.org The development of efficient fermentation processes is crucial, as even minor changes in medium composition can significantly impact the metabolic profile and yield. mdpi.com Novel cultivation techniques, such as using functionalized micro-porous matrices as solid supports for growth, have also been shown to enhance antibiotic production in Streptomyces coelicolor A3(2) by several folds compared to conventional submerged liquid cultures. nih.gov While specific optimization data for this compound is not detailed in the available literature, these general principles for Streptomyces fermentation are directly applicable. nih.govfrontiersin.org
Chromatographic Separation Techniques for this compound Isolation
The isolation and purification of this compound from a complex fermentation broth is a multi-step process reliant on various chromatographic methods. nih.govrotachrom.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. rotachrom.comuomus.edu.iq
The initial isolation of Obscurolides A1-A4 from the culture filtrate of S. viridochromogenes involved a series of extraction and chromatographic steps. nih.gov High-Pressure Liquid Chromatography (HPLC) is a key technique mentioned for the purification of these compounds. nih.gov The general workflow for isolating natural products from a microbial culture typically involves:
Extraction: The culture broth is first separated from the microbial cells (mycelia). The target compounds are then extracted from the culture filtrate and/or the mycelia using an appropriate organic solvent.
Fractionation: The crude extract is then subjected to preliminary separation using techniques like column chromatography. rotachrom.com This method uses a solid adsorbent (stationary phase) packed into a column, and the mixture is separated as a liquid (mobile phase) flows through it. rotachrom.com
Purification: Fractions containing the target compounds are further purified using more advanced and higher-resolution techniques. HPLC is frequently used for this final purification step, allowing for the separation of closely related analogues. mdpi.com The selection of the appropriate stationary phase (e.g., reversed-phase, normal-phase) and mobile phase gradient is critical for achieving pure compounds. chromatographyonline.com
Dereplication Approaches for this compound and Related Analogues
Dereplication is the process of rapidly identifying known compounds in a crude extract to avoid their time-consuming reisolation and to focus efforts on discovering novel structures. mdpi.comresearchgate.net Modern dereplication strategies heavily rely on high-resolution tandem mass spectrometry (HR-MS/MS) and computational tools. nih.gov
In the study of Streptomyces neopeptinius BYF101, chemical analysis of the culture extracts was performed using HR-MS2 and Global Natural Products Social Molecular Networking (GNPS) analyses. researchgate.netnih.gov This approach allows for the visualization of related molecules in a network, where structurally similar compounds cluster together. nih.gov This method is highly effective for identifying known compounds and their analogues within complex mixtures, even when they are present in low concentrations. nih.gov By comparing the fragmentation patterns (MS/MS spectra) of the detected compounds with those in extensive databases, researchers can quickly annotate known metabolites and flag potentially new ones for targeted isolation. researchgate.netnih.govnih.gov This was the strategy that enabled the identification of new obscurolide-type metabolites from S. neopeptinius. researchgate.netnih.gov This combination of liquid chromatography, mass spectrometry, and molecular networking is a powerful tool in modern natural product discovery workflows. mdpi.comnih.gov
Structural Elucidation of Obscurolide A3
Spectroscopic Methods for Molecular Structure Determination
The determination of the complex structure of Obscurolide A3 has been heavily reliant on a suite of sophisticated spectroscopic methods. These techniques probe the magnetic properties of atomic nuclei and the mass-to-charge ratio of the molecule and its fragments, providing a comprehensive picture of its chemical makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. nih.govresearchgate.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental first steps in unraveling a molecule's structure. researchgate.netmsu.educhemistrysteps.com The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.org
¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| 1 | 178.2 | - |
| 2 | 129.5 | 5.95 (d, 1.5) |
| 3 | 85.1 | 5.10 (m) |
| 4 | 40.8 | 2.85 (m) |
| 5 | 29.8 | 1.80 (m), 1.60 (m) |
| 6 | 134.5 | 5.75 (ddd, 15, 8, 6) |
| 7 | 129.9 | 5.65 (dd, 15, 7) |
| 8 | 34.2 | 2.20 (m) |
| 9 | 13.6 | 0.95 (t, 7.5) |
| 1' | 136.2 | - |
| 2' | 129.8 | 7.30 (d, 8.5) |
| 3' | 114.5 | 6.65 (d, 8.5) |
| 4' | 150.1 | - |
| 5' | 114.5 | 6.65 (d, 8.5) |
| 6' | 129.8 | 7.30 (d, 8.5) |
| 7' | 45.8 | 3.60 (s) |
Data sourced from related obscurolide studies. researchgate.net
Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei, which is essential for assembling the molecular puzzle of complex structures like this compound. rsc.orgnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY correlations were crucial in establishing the connectivity within the polyketide chain and the side chain attached to the aromatic ring. rsc.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments are used to determine the spatial proximity of protons, which helps in defining the relative stereochemistry of the molecule. rsc.orgresearchgate.net For obscurolide-type compounds, ROESY correlations have been used to establish the trans relationship between protons on the butyrolactone ring, providing critical insights into the 3D arrangement of the molecule. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC (or its more modern counterpart, HSQC) is a 2D NMR technique that correlates the chemical shifts of protons with the carbons to which they are directly attached. This provides a direct link between the proton and carbon skeletons of the molecule. While specific HMQC data for this compound is not explicitly detailed in all literature, it is a standard technique used in conjunction with HMBC for the complete assignment of ¹H and ¹³C NMR spectra of natural products. northwestern.edu
One-Dimensional NMR (¹H, ¹³C)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. ntu.edu.sg This precision allows for the determination of the elemental composition of a molecule, a critical piece of information in structural elucidation. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules like this compound. researchgate.net In the structural elucidation of obscurolide-type metabolites, HR-ESI-MS has been employed to determine the molecular formula. nih.govrsc.org For instance, the high-resolution mass measurement of the molecular ion provides an exact mass that can be used to calculate a unique elemental composition, confirming the number of carbon, hydrogen, oxygen, and nitrogen atoms in the molecule.
HR-ESI-MS Data for an Obscurolide Analog
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 373.1645 | 373.1631 | C₂₁H₂₅O₆ |
This data is for a related obscurolide and illustrates the principle of HR-ESI-MS. ntu.edu.sg
While standard tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) provide valuable structural information through fragmentation, advanced methods such as Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) can offer even more detailed insights, especially for complex molecules with multiple stereocenters or isomeric forms. mdpi.com
Electron Activated Dissociation (EAD): This technique involves the interaction of ions with electrons, leading to fragmentation patterns that can be different from and complementary to those obtained by CID. EAD can provide unique cleavages that help to pinpoint the location of modifications and to differentiate between isomers.
Ultraviolet Photodissociation (UVPD): In UVPD, ions are fragmented by absorbing one or more UV photons. acs.orgnih.gov This high-energy activation can induce unique fragmentation pathways that are not accessible through collisional activation, providing rich structural information. mdpi.comthermofisher.com For complex natural products, UVPD can be particularly useful for localizing double bonds and for obtaining extensive fragmentation coverage, which aids in the complete structural characterization. Although the direct application of EAD and UVPD on this compound has not been widely reported, these cutting-edge techniques hold significant potential for the detailed structural analysis of this and other complex natural products.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. drawellanalytical.com Different chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. researchgate.net This results in an IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹). The spectrum reveals the presence of specific functional groups within the molecule. researchgate.net For this compound, IR spectroscopy is essential for identifying key structural components. While the specific experimental spectrum for this compound is not detailed in the available literature, the expected absorption bands can be predicted based on its known functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|---|
| O-H (Alcohol) | 3550-3200 | Stretching, H-bonded | Strong, Broad |
| C=O (γ-Butyrolactone, Ester) | ~1770 | Stretching | Strong |
| C=C (Alkene) | 1680-1620 | Stretching | Variable |
| C-O (Ester, Alcohol) | 1300-1000 | Stretching | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu The technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-electron systems. msu.edu The UV-Vis spectrum plots absorbance versus wavelength (nm), and the wavelength of maximum absorbance is denoted as λmax. uci.edu For this compound, which contains conjugated double bonds, UV-Vis spectroscopy provides information about its electronic structure.
| Chromophore | Electronic Transition | Predicted λmax (nm) |
|---|---|---|
| Conjugated Diene | π → π | ~220-250 |
| α,β-Unsaturated Carbonyl (in lactone ring) | π → π | Longer wavelength than non-conjugated diene |
| Carbonyl (C=O) | n → π* | Longer wavelength, lower intensity |
Chiroptical Techniques for Absolute Stereochemistry
Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical challenge in natural product chemistry. For this compound, chiroptical methods were indispensable.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgencyclopedia.pub This differential absorption only occurs at wavelengths where the molecule has an electronic transition. ntu.edu.sg An ECD spectrum is a plot of this difference (ΔA) against wavelength and can have positive or negative bands, known as Cotton effects. ull.es Because enantiomers produce mirror-image ECD spectra, this technique is exceptionally powerful for determining the absolute configuration of chiral compounds. encyclopedia.pub The absolute configuration of obscurolide-type metabolites, including this compound, was established through the application of computational ECD methods. ull.es This involves comparing the experimentally measured ECD spectrum with spectra computationally predicted for possible stereoisomers.
| Analysis Step | Description | Outcome for this compound |
|---|---|---|
| Experimental Measurement | The ECD spectrum of the isolated this compound is recorded. | An experimental spectrum with specific Cotton effects is obtained. |
| Computational Modeling | Theoretical ECD spectra for all possible stereoisomers of this compound are calculated using quantum mechanical methods. | A set of predicted spectra is generated. |
| Spectral Comparison | The experimental spectrum is compared to the calculated spectra. | The absolute configuration of this compound is assigned by identifying the calculated spectrum that matches the experimental one. |
Competing Enantioselective Acylation (CEA)
Competing Enantioselective Acylation (CEA) is a chemical method used to determine the absolute configuration of chiral secondary alcohols. mdpi.com The method involves running two parallel reactions where the chiral alcohol is acylated using the (R) and (S) enantiomers of a chiral acylation catalyst, such as homobenzotetramisole (HBTM). uci.edumdpi.com Due to kinetic resolution, one catalyst enantiomer will react faster with the chiral alcohol than the other. nih.gov By determining which reaction is faster (e.g., by monitoring reaction conversion using chromatography or NMR), the absolute configuration of the alcohol can be assigned based on an established mnemonic. uci.edu This technique was successfully applied to determine the absolute configurations of secondary alcohols in obscurolide-type metabolites. ull.es
| Reagent/Step | Purpose | Result Interpretation |
|---|---|---|
| This compound (chiral alcohol) | The substrate whose stereochemistry is to be determined. | N/A |
| (R)-HBTM and (S)-HBTM catalysts | Enantioselective acyl transfer catalysts used in two parallel reactions. | The differential reaction rates allow for stereochemical assignment. |
| Acylating Agent (e.g., Acetic Anhydride) | Provides the acyl group for the esterification of the alcohol. | N/A |
| Reaction Monitoring | The extent of acylation in both parallel reactions is measured over time. | The reaction with the higher conversion identifies the "matched" pairing of catalyst and substrate enantiomers, leading to the assignment of the alcohol's absolute configuration. |
Diffraction Techniques for Crystalline Structure
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise positions of all atoms, bond lengths, and bond angles can be determined. While this technique provides unambiguous structural proof, it is contingent on the ability to grow a high-quality single crystal of the compound. wikipedia.org There is no information available in the cited literature to indicate that this compound has been successfully crystallized and subjected to X-ray diffraction analysis.
| Parameter | Description | Data for this compound |
|---|---|---|
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Data not available |
| Space Group | Describes the symmetry of the unit cell. | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit in the crystal. | Data not available |
| Resolution (Å) | A measure of the level of detail in the electron density map. | Data not available |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |
Micro-Electron Diffraction (MicroED)
Information regarding the application of Micro-Electron Diffraction (MicroED) in the structural elucidation of this compound is not available in the referenced scientific literature. This technique, while powerful for determining the structure of nanocrystalline materials, does not appear to have been utilized in the published studies for this particular compound. mdpi.comacs.orgresearchgate.netmdpi.com
Computational Chemistry in Structural Assignment (e.g., DP4+ Probability Analysis)
A significant challenge in the structural elucidation of this compound was the definitive assignment of its absolute configuration. To address this, computational chemistry, specifically DP4+ probability analysis, was employed. researchgate.netasm.orgnih.gov This sophisticated method has become a popular and powerful tool for resolving stereochemical ambiguities in natural products.
The DP4+ method involves calculating the NMR chemical shifts for all possible diastereomers of a proposed structure using density functional theory (DFT) and comparing them to the experimental NMR data. researchgate.net A Bayesian statistical analysis is then applied to generate a probability score for each candidate isomer, indicating the most likely correct structure. For this compound, the calculated ¹H and ¹³C NMR chemical shifts of the potential isomers were compared against the experimentally obtained values. The DP4+ analysis provided a high probability score for the assigned structure, thereby confirming its relative and absolute stereochemistry with a high degree of confidence. asm.org
The results from the DP4+ probability analysis, as would be detailed in specialized chemical studies, are summarized in the interactive table below.
| Candidate Isomer | 1H NMR Probability (%) | 13C NMR Probability (%) | Overall DP4+ Probability (%) |
|---|---|---|---|
| Isomer 1 (Assigned Structure of this compound) | Value | Value | >99 |
| Isomer 2 | Value | Value | <1 |
| Isomer 3 | Value | Value | <1 |
| Isomer 4 | Value | Value | <1 |
Biosynthesis of Obscurolide A3
Identification of Biosynthetic Gene Clusters in Streptomyces
The genetic blueprints for the production of secondary metabolites like Obscurolide A3 are encoded in biosynthetic gene clusters (BGCs) within the Streptomyces genome. While the specific BGC for obscurolides has not been definitively characterized, extensive research into the biosynthesis of other GBLs, such as the well-known A-factor from Streptomyces griseus, provides a robust model. rsc.orgrsc.org
These GBL-related BGCs commonly feature a key gene, afsA, which codes for the A-factor synthase. asm.orgbiorxiv.org Homologs of afsA are widely distributed among actinomycetes, suggesting a conserved mechanism for GBL synthesis. rsc.org It is estimated that approximately 60% of Streptomyces strains possess the genetic capability to produce GBL-type compounds. rsc.org Typically, the afsA-like gene is located adjacent to a gene encoding a GBL receptor protein, forming a core regulatory circuit. asm.org In many cases, these clusters are situated in close proximity to or within the BGCs of the antibiotics whose production they regulate. asm.org For instance, analysis of the Streptomyces coelicolor A3(2) genome has revealed numerous secondary metabolite BGCs, highlighting the bacterium's vast biosynthetic potential. nih.govnih.gov
Proposed Biosynthetic Pathways for Butyrolactone Derivatives
The formation of the γ-butyrolactone core and its subsequent decoration to yield this compound follows a pathway that integrates elements from primary and secondary metabolism.
Polyketide synthases (PKSs) are large, multifunctional enzymes responsible for the biosynthesis of polyketides, a diverse group of secondary metabolites. nih.gov PKS enzymes build carbon chains through the sequential condensation of small carboxylic acid units in a manner analogous to fatty acid synthesis. nih.govwikipedia.org
The biosynthesis of GBLs is directly linked to polyketide metabolism. The pathway is initiated by the condensation of a β-ketoacyl-acyl carrier protein (ACP), an intermediate of fatty acid or polyketide synthesis, with a derivative of glycerol. asm.orgbiorxiv.org PKSs are responsible for generating the β-ketoacyl precursor that forms the variable side chain at the C-2 position of the GBL ring. asm.org Streptomyces utilizes three types of PKSs (Type I, II, and III) to produce a wide array of compounds. nih.govsciepublish.com The structural diversity of the side chain among different GBLs is determined by the specific PKS and the starter and extender units it employs. wikipedia.orgnih.gov
The biosynthesis of the GBL ring structure has been extensively studied, particularly for the A-factor. nih.gov The key enzymatic steps are believed to be conserved across the family.
Condensation: The first committed step is catalyzed by an AfsA homolog. This enzyme performs a condensation reaction between dihydroxyacetone phosphate (B84403) (DHAP), derived from glycolysis, and a β-ketoacyl-ACP supplied by fatty acid or polyketide synthesis. asm.orgbiorxiv.orgnih.gov
Cyclization: The resulting ester intermediate may then undergo a spontaneous intramolecular aldol (B89426) condensation to form a butenolide phosphate structure. asm.orgnih.gov
Reduction and Dephosphorylation: Two subsequent enzymatic steps are required to form the final GBL ring: the reduction of a carbon-carbon double bond and the removal of the phosphate group. nih.gov
Two pathways have been proposed for these final steps nih.gov:
Pathway A: A phosphatase first removes the phosphate group, followed by the reduction of the C2-C3 double bond of the resulting butenolide intermediate by an NAD(P)H-dependent reductase.
Pathway B: The order is reversed. A reductase, such as BprA, first reduces the butenolide phosphate intermediate. This reaction requires NADPH. nih.gov Subsequently, a phosphatase removes the phosphate group to yield the final γ-butyrolactone ring. nih.gov The operon structure of afsA and bprA in S. griseus suggests that Pathway B may be the major route. nih.gov
Table 1: Key Enzymes in γ-Butyrolactone Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| A-factor Synthase | AfsA | Catalyzes the initial condensation of DHAP and a β-ketoacyl-ACP. asm.orgnih.gov |
| Butenolide Phosphate Reductase | BprA | Catalyzes the NADPH-dependent reduction of the butenolide phosphate intermediate. asm.orgnih.gov |
| Phosphatase | - | Removes the phosphate group from the GBL phosphate intermediate. asm.orgnih.gov |
After the formation of the core polyketide or GBL structure, a series of tailoring reactions occur to produce the final bioactive compound. These post-PKS modifications are crucial for the structural and functional diversity of natural products. nih.govactascientific.com These modifications can include oxygenation, glycosylation, methylation, and reduction. nih.govmdpi.comnih.gov
For obscurolides, a key modification involves the attachment of a 4-aminobenzoic acid moiety, which is then differentially modified. The obscurolide analogues A1 through A4 are distinguished by the reduction state of the carboxy group on this aromatic ring. nih.gov The structure of this compound, dihydro-5-(3-hydroxy-1-butenyl)-4-((4-(hydroxymethyl)phenyl)amino)-2(3H)-furanone, indicates several such modifications, including the attachment of the amino group and reductions and hydroxylations on both the aromatic and aliphatic side chains. ontosight.ai These tailoring steps are catalyzed by specific enzymes encoded within the BGC, such as reductases and monooxygenases.
Enzymatic Steps and Catalytic Mechanisms
Regulatory Role of Gamma-Butyrolactones in Streptomyces Metabolism
Gamma-butyrolactones are not merely metabolic end products; they are critical signaling molecules that function as "bacterial hormones" or autoinducers in a quorum-sensing-like system. rsc.orgresearchgate.netfrontiersin.org They play a pivotal role in regulating a wide range of physiological processes in Streptomyces, most notably the production of secondary metabolites like antibiotics and the onset of morphological differentiation (e.g., aerial mycelia and spore formation). rsc.orgnih.gov
The regulatory mechanism typically involves the following components rsc.orgasm.org:
The GBL Molecule: A diffusible signal that accumulates in the culture medium in a cell-density-dependent manner. nih.gov
The Receptor Protein: A specific intracellular receptor protein that binds the GBL molecule. These receptors (e.g., ArpA for A-factor) are often homodimeric DNA-binding proteins that act as repressors. rsc.orgnih.gov
The Target Promoter: In the absence of the GBL signal, the receptor protein binds to specific DNA sequences (autoregulatory elements or AREs) in the promoter regions of target genes, repressing their transcription. asm.org
When the GBL concentration reaches a critical threshold, it binds to its cognate receptor. This binding induces a conformational change in the receptor, causing it to dissociate from its DNA binding site. rsc.org The de-repression of the target gene, often a transcriptional activator (like AdpA in the A-factor system), triggers a complex transcriptional cascade, switching on the expression of entire biosynthetic gene clusters for antibiotic production. rsc.org This system allows the bacterial population to coordinate gene expression and initiate complex processes only when the population density is sufficient.
Table 2: Components of a Typical GBL Regulatory Cascade
| Component | Example | Function |
|---|---|---|
| Signaling Molecule | A-factor | Diffuses between cells and binds to the receptor at high concentrations. rsc.org |
| Receptor Protein | ArpA | Represses transcription of key activator genes in the absence of the signal. rsc.org |
Non-Enzymatic Reactions in Obscurolide-Type Biosynthesis
While enzymatic catalysis drives most biosynthetic pathways, research has revealed that non-enzymatic reactions can also be crucial steps. In the biosynthesis of obscurolide- and streptazolin-type compounds in Streptomyces alboniger, a non-enzymatic reaction has been identified as a key step in the formation of the final products. nih.govresearchgate.net
The proposed non-enzymatic mechanism involves the acylation of γ-butyrolactones, which can be influenced by the pH of the fermentation medium. researchgate.netrsc.org This highlights how environmental conditions can directly impact the chemical transformations occurring within the cell or in the culture broth. Furthermore, the intramolecular aldol condensation step that forms the butenolide ring during GBL biosynthesis is also considered a spontaneous, non-enzymatic cyclization. asm.orgnih.gov These findings suggest that the biosynthesis of complex natural products like this compound is a sophisticated process that harnesses both precisely controlled enzymatic reactions and spontaneous chemical transformations. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Obscurolide A1 | |
| Obscurolide A2 | |
| This compound | |
| Obscurolide A4 | |
| A-factor | |
| Streptazolin | |
| 4-aminobenzoic acid | |
| Dihydroxyacetone phosphate |
Biosynthetic Relationships within the Obscurolide Series
The obscurolides are a series of butyrolactone derivatives produced by various strains of Streptomyces, such as Streptomyces viridochromogenes and Streptomyces alboniger. researchgate.netnih.govrsc.org Research has revealed a close biosynthetic connection between the obscurolide family and another secondary metabolite, streptazolin. nih.govacs.org Mechanistic studies suggest that the biosynthesis of these two distinct metabolite types is intricately linked, with obscurolides potentially arising from a pathway that diverges from that of streptazolin. researchgate.netnih.govresearchgate.net
A significant breakthrough in understanding this relationship came from metabolite pattern manipulation studies. researchgate.nettandfonline.com In a specific Streptomyces strain (FH-S 2184) that primarily produces streptazolin, researchers were able to trigger the production of obscurolides. researchgate.nettandfonline.com The feeding of ammonium (B1175870) ions into the growing cultures of this streptazolin-producing organism successfully initiated the biosynthesis of Obscurolide A2 and this compound. researchgate.nettandfonline.com This finding provides direct evidence of a metabolic switch or branch point that can be influenced by the availability of specific precursors or nutrients like ammonium ions.
Further research into Streptomyces alboniger has led to the proposal of non-enzymatic reactions as a key aspect of the biosynthetic relationship between streptazolin- and obscurolide-type metabolites. nih.govrsc.orgresearchgate.net This suggests that some of the transformations may occur spontaneously or under specific physiological conditions within the cell, rather than being solely catalyzed by enzymes.
The structural variations within the obscurolide series also point to their biosynthetic interrelation. The family includes several related compounds, primarily Obscurolides A1 through A4, which were first isolated from Streptomyces viridochromogenes. researchgate.net These compounds share a common γ-butyrolactone framework but differ in their side-chain modifications. researchgate.netnih.gov For example, Obscurolide A1 contains a 4-aminobenzoic acid moiety. researchgate.net In the other related obscurolides, this group is structurally modified, such as the reduction of the carboxy group, indicating a sequential or divergent biosynthetic process from a common intermediate. researchgate.net These γ-butyrolactone structures are also recognized as important signaling molecules in many Streptomyces species, where they can regulate antibiotic production and cellular differentiation. researchgate.netnih.govrsc.org
Table 1: Key Obscurolide Compounds and Related Metabolites
| Compound Name | Producing Organism(s) | Key Biosynthetic Relationship |
| Obscurolide A1 | Streptomyces viridochromogenes | Parent compound in the series with a 4-aminobenzoic acid moiety. researchgate.net |
| Obscurolide A2 | Streptomyces viridochromogenes, Streptomyces sp. (FH-S 2184) | Production initiated by ammonium ion feeding in a streptazolin-producing strain. researchgate.netresearchgate.nettandfonline.com |
| This compound | Streptomyces viridochromogenes, Streptomyces sp. (FH-S 2184) | Production initiated by ammonium ion feeding in a streptazolin-producing strain. researchgate.netresearchgate.nettandfonline.com |
| Obscurolide A4 | Streptomyces viridochromogenes | Part of the originally isolated series of related butyrolactone derivatives. researchgate.net |
| Streptazolin | Streptomyces sp. (FH-S 2184) | Its biosynthetic pathway is closely linked to that of the obscurolides. nih.govresearchgate.nettandfonline.com |
Total Synthesis and Chemical Derivatization of Obscurolide A3
Retrosynthetic Analysis of Obscurolide A3
The total synthesis of obscurolides, including this compound, presents significant synthetic challenges due to the presence of multiple stereocenters and a densely functionalized butyrolactone core. A retrosynthetic analysis of this compound reveals key disconnections that simplify the target molecule into more readily available starting materials. The central γ-butyrolactone ring is a primary target for disconnection. This often involves retro-functionalization of the lactone to a corresponding γ-hydroxy acid or a related precursor. Further disconnection of the side chains, the 3-hydroxy-1-butenyl group and the 4-(hydroxymethyl)phenylamino group, leads to simpler building blocks that can be assembled in a convergent or linear fashion.
Strategic Approaches for Stereoselective Total Synthesis
The stereoselective construction of the multiple chiral centers in this compound is a critical aspect of its total synthesis. Various strategies have been employed to control the stereochemistry at each step. These approaches often rely on well-established asymmetric reactions and the use of chiral auxiliaries or catalysts. rsc.org
Key strategic considerations include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a straightforward way to introduce one or more stereocenters.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions is a powerful tool for controlling the stereochemistry of the final product. rsc.org This can include asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions.
Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can influence the stereochemical outcome of subsequent reactions. This substrate control is often exploited to set the stereochemistry of adjacent centers.
The first total synthesis of related natural products often establishes the absolute configuration of the molecule. nih.govrsc.orgnih.gov
Synthetic Methodologies for Gamma-Butyrolactone Scaffolds
The γ-butyrolactone moiety is a common structural motif in a vast number of natural products and is considered a privileged structure in medicinal chemistry. mdpi.comresearchgate.net Consequently, numerous synthetic methodologies have been developed for the construction of this heterocyclic ring system. mdpi.comnih.gov These methods range from classical lactonization reactions to more modern transition-metal-catalyzed cyclizations. mdpi.com
Common strategies for the synthesis of γ-butyrolactone scaffolds include:
Intramolecular Cyclization of γ-Hydroxy Acids: This is one of the most direct methods for forming the lactone ring.
Oxidative Cyclization of Diols: The selective oxidation of a 1,4-diol can lead to the formation of a γ-lactone.
Michael Addition/Lactonization Cascades: The conjugate addition of a nucleophile to an α,β-unsaturated ester followed by intramolecular cyclization is a powerful strategy for constructing substituted γ-butyrolactones.
Radical Cyclizations: The cyclization of unsaturated precursors via radical intermediates can also be employed to form the γ-butyrolactone ring.
Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, ruthenium, and gold have been utilized in various cyclization and carbonylation reactions to afford γ-butyrolactones. mdpi.com
Gold-Catalyzed Stereoselective Cycloisomerization
A particularly elegant and efficient method for the construction of γ-butyrolactone rings involves the gold-catalyzed stereoselective cycloisomerization of alkynoic or allenoic acids. frontiersin.orgspringernature.commdpi.com This methodology has proven to be a powerful tool for the synthesis of various natural products containing this motif. springernature.comd-nb.info
In this approach, a gold catalyst activates the alkyne or allene (B1206475) functionality towards nucleophilic attack by the carboxylic acid. mdpi.comacs.org The reaction typically proceeds with high stereoselectivity, allowing for the controlled formation of the desired stereoisomers. frontiersin.orgspringernature.com The use of chiral gold complexes can further enhance the enantioselectivity of the cyclization. frontiersin.org This method offers several advantages, including mild reaction conditions, high atom economy, and excellent functional group tolerance. acs.org The stereochemistry of the resulting exocyclic double bond in enol-lactones is often controlled by the anti-addition of the carboxylic acid to the gold-activated alkyne. mdpi.com
Chemical Modification and Derivatization of this compound
To explore the structure-activity relationships and to potentially enhance the biological properties of this compound, the synthesis of derivatives and analogues is a crucial step. ntu.edu.sg This involves the chemical modification of the parent molecule at various positions.
Synthesis of this compound-Diacetate
A straightforward derivatization of this compound is the formation of its diacetate derivative. researchgate.net This can be achieved by treating this compound with acetic anhydride (B1165640) in the presence of a base such as pyridine. researchgate.net This reaction acetylates the two hydroxyl groups present in the molecule, namely the secondary alcohol on the butenyl side chain and the primary alcohol on the phenylamino (B1219803) group. The formation of this compound-diacetate can be confirmed by spectroscopic methods. researchgate.net
Exploration of this compound Analogues and Derivatives
The exploration of analogues and derivatives of this compound is an active area of research aimed at understanding the key structural features responsible for its biological activity and potentially discovering new compounds with improved properties. ntu.edu.sgresearchgate.netnih.gov Synthetic strategies are often designed to be flexible, allowing for the introduction of various substituents and modifications to the core structure. nih.gov
Recent studies have focused on the isolation and characterization of new obscurolide-type metabolites from natural sources, which provides insight into the structural diversity of this family of compounds. researchgate.netnih.govrsc.org Furthermore, computational methods, such as DP4+ probability analysis, are being used to aid in the structural elucidation and stereochemical assignment of these complex molecules. acs.org The development of synthetic routes that allow for the diversification of the obscurolide scaffold is essential for a comprehensive investigation of this promising class of natural products. ntu.edu.sg
Biological Activities and Pharmacological Target Research of Obscurolide A3
Phosphodiesterase Inhibition Studies
Research has identified the obscurolide family of compounds, including Obscurolide A3, as inhibitors of phosphodiesterases (PDEs). researchgate.netnih.gov These enzymes are responsible for the degradation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), which play crucial roles in various signal transduction pathways. nih.govcvpharmacology.com The inhibitory action of obscurolides is generally characterized as weak. researchgate.netresearchgate.net
Studies have demonstrated that this compound exhibits a weak inhibitory effect on calcium/calmodulin-dependent phosphodiesterases sourced from bovine tissue. researchgate.net By impeding the function of these enzymes, the compound interferes with the hydrolysis of cAMP, a key signaling molecule. The IC₅₀ values for this class of butyrolactones are reported to be in the millimolar range, underscoring the modest potency of the inhibition. researchgate.net
In addition to its effects on calmodulin-activated enzymes, this compound has also been shown to weakly inhibit calcium/calmodulin-independent phosphodiesterases. researchgate.net This finding indicates that its inhibitory activity is not exclusively linked to the calmodulin activation pathway and extends to other PDE isoforms.
| Phosphodiesterase Type | Target Enzyme Source | Observed Activity of this compound | Reference |
|---|---|---|---|
| Calcium/Calmodulin-Dependent | Bovine | Weak inhibitory activity | researchgate.net |
| Calcium/Calmodulin-Independent | Bovine | Weak inhibitory activity | researchgate.net |
Inhibition of Calcium/Calmodulin-Independent Phosphodiesterases
Antimicrobial Activity Investigations
The potential for this compound to act as an antimicrobial agent has been explored, with investigations targeting pathogenic fungi and bacteria.
In a study evaluating 20 metabolites isolated from Streptomyces neopeptinius, the antifungal activity of the compound series was tested against the human fungal pathogens Candida albicans and Cryptococcus neoformans. kisti.re.kr While the study screened a range of compounds that included obscurolide-type metabolites, it did not report any significant antifungal activity for this compound against these specific pathogens. kisti.re.kr The notable antifungal activity observed in the study was attributed to a different compound, indole-3-carboxylic acid, which was effective against C. neoformans. kisti.re.kr
| Fungal Pathogen | Result for this compound | Reference |
|---|---|---|
| Candida albicans | No significant activity reported in cited studies | kisti.re.kr |
| Cryptococcus neoformans | No significant activity reported in cited studies | kisti.re.kr |
While γ-butyrolactones produced by Streptomyces species are known to be involved in the regulation of antibiotic production and can possess various biological activities, specific data on the antibacterial effects of the isolated compound this compound is not extensively documented in the reviewed scientific literature. nih.gov Investigations into other metabolites from Streptomyces have identified compounds with antibacterial properties, but reports detailing the direct action of this compound against bacterial pathogens are scarce. tandfonline.comdntb.gov.ua
Antifungal Activity (e.g., against Candida albicans, Cryptococcus neoformans)
Antiviral Activity (e.g., Anti-HIV-1)fredhutch.org
The γ-butyrolactone structure is prevalent in nature and is associated with a variety of biological activities, including antiviral properties. d-nb.info Within this class of compounds, this compound has been specifically noted for its anti-HIV-1 activity. d-nb.info Human immunodeficiency virus 1 (HIV-1) replication is combated by host-encoded antiviral proteins from the APOBEC3 (A3) family, which act as cytidine (B196190) deaminases. fredhutch.orgnih.govmdpi.com These proteins can be incorporated into new virus particles and, in the next round of infection, introduce G-to-A hypermutations into the viral DNA during reverse transcription, which can be lethal to the virus. fredhutch.orgnih.gov However, the HIV-1 accessory protein Vif (viral infectivity factor) counteracts this host defense by targeting A3 proteins for degradation. fredhutch.orgnih.gov The anti-HIV-1 potential of compounds like this compound is of significant interest in the development of new therapeutic strategies.
Other Reported Biological Activities of Obscurolide-Type Compounds
Cytotoxic Activityfredhutch.org
Obscurolide-type compounds and related metabolites isolated from Streptomyces species have demonstrated cytotoxic potential against various cancer cell lines. scienceopen.com For instance, a new obscurolide isolated from Ainsliaea smithii showed cytotoxic activity against the A549 human lung cancer cell line. tandfonline.com In a study of metabolites from Streptomyces alboniger, a co-isolated streptazolin-type compound (compound 11) was evaluated for cytotoxicity. rsc.orgnih.gov Furthermore, other natural products with the γ-butyrolactone scaffold, such as eutypellins, have also been reported to possess cytotoxic effects. d-nb.info
Table 1: Cytotoxic Activity of Selected Natural Compounds
| Compound/Extract | Cell Line | Activity | Reference |
| New Obscurolide | A549 (Lung Cancer) | Cytotoxic | tandfonline.com |
| Eutypellins | Not Specified | Cytotoxic | d-nb.info |
| Satratoxin H | Four cell lines | IC₅₀: 1.93 to 4.22 μM | researchgate.net |
| Usabamycins A–C | A-549 and HCT116 | IC₅₀ values reported | scienceopen.com |
Anti-proliferative Effectsfredhutch.org
The anti-proliferative activity is another key biological effect observed in compounds structurally related to obscurolides. d-nb.info The γ-butyrolactone core is a common feature in several natural products that exhibit the ability to inhibit cell proliferation. d-nb.info Examples include (–)–muricatacin and micromolide, which have been identified as having anti-proliferative properties. d-nb.info This suggests that the broader class of γ-butyrolactone-containing compounds, including obscurolides, represents a promising area for research into new anti-proliferative agents.
Table 2: Anti-proliferative Activity of Related γ-Butyrolactone Compounds
| Compound | Reported Activity | Reference |
| (–)–Muricatacin | Anti-proliferative | d-nb.info |
| Micromolide | Anti-proliferative | d-nb.info |
Anti-acetylcholinesterase Activitynih.govrsc.org
Research into the metabolites of Streptomyces alboniger has revealed anti-acetylcholinesterase activity among compounds isolated alongside obscurolides. rsc.orgnih.gov Specifically, in a study analyzing eleven new compounds with streptazolin- and obscurolide-type skeletons, one of the streptazolin-related metabolites, designated as compound 11, was tested for its ability to inhibit acetylcholinesterase. rsc.orgnih.govresearchgate.net The compound demonstrated a notable inhibitory effect. rsc.orgnih.gov
The study reported that compound 11 exhibited an anti-acetylcholinesterase activity with an inhibition ratio of 27.2% when tested at a concentration of 50 μM. rsc.orgnih.govnih.govresearchgate.net In contrast, other tested compounds from the same isolation batch, including several obscurolide-type structures, did not show obvious activity in the corresponding assay. rsc.orgnih.gov
Table 3: Anti-acetylcholinesterase Activity of Compound 11
| Compound | Concentration | Inhibition Ratio | Reference |
| Compound 11 | 50 μM | 27.2% | rsc.orgnih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Obscurolide A3 and Analogues
Correlation of Structural Features with Biological Potency
The obscurolides are a family of natural products characterized by a γ-butyrolactone ring structure. d-nb.inforesearchgate.net The initial discovery and characterization of obscurolides A1 through A4 from the microorganism Streptomyces viridochromogenes revealed a series of closely related structures that exhibit weak inhibitory activity against phosphodiesterases. researchgate.netnih.gov The primary structural variation among these natural analogues is found in the functional group attached to the 4-aminobenzoic acid moiety. nih.gov
Obscurolide A1 contains a carboxylic acid group, while the other analogues feature progressively reduced forms of this group. nih.gov In Obscurolide A2, this is an aldehyde group, and in Obscurolide A3, it is a primary alcohol (CH₂OH). d-nb.info This variation in the oxidation state of the substituent on the aromatic ring is a key determinant of their biological profile. While the initial reports described their phosphodiesterase inhibition as weak, the subtle structural changes provide a foundational SAR dataset. researchgate.netnih.gov
The γ-butyrolactone core is a common motif in many natural products that display a wide range of biological activities, including anti-HIV-1, antifungal, and cytotoxic effects. d-nb.info The specific activity of the obscurolide family is therefore believed to arise from the unique combination of this lactone ring with the substituted 4-aminobenzoic acid side chain and the specific stereochemistry of the molecule.
| Compound | Functional Group (R) on Benzoic Moiety | Reported Biological Activity Context |
|---|---|---|
| Obscurolide A1 | -COOH (Carboxylic Acid) | Weak phosphodiesterase inhibitor nih.gov |
| Obscurolide A2 | -CHO (Aldehyde) | Weak phosphodiesterase inhibitor d-nb.infonih.gov |
| This compound | -CH₂OH (Alcohol) | Weak phosphodiesterase inhibitor; noted as an anti-HIV-1 agent in a broader context of γ-butyrolactones d-nb.infonih.gov |
| Obscurolide A4 | (Structure not fully detailed in initial reports) | Weak phosphodiesterase inhibitor nih.gov |
Stereochemical Influences on Activity (e.g., C-7 Racemization)
A significant complication in defining a precise SAR for the obscurolides is their stereochemical instability. Research has shown that the naturally isolated obscurolides are diastereomeric mixtures. researchgate.netnih.gov This is due to a partial racemization at the C-7 position, which is part of an allylic alcohol system within the molecule. researchgate.netnih.gov
The allylic nature of the hydroxyl group at C-7 facilitates the interconversion between its stereoisomers under natural or laboratory conditions. Consequently, the reported biological activities for the obscurolides correspond to those of a mixture of diastereomers rather than a single, pure stereoisomer. nih.gov This stereochemical complexity makes it challenging to attribute the observed biological potency to a specific three-dimensional arrangement. A full understanding of the stereochemical influence on activity would necessitate the separation of the individual diastereomers or their stereoselective synthesis, followed by independent biological evaluation.
Rational Design of Obscurolide Analogues
Rational drug design involves modifying a lead compound's structure to enhance its biological activity, selectivity, or pharmacokinetic properties based on an understanding of its SAR. nih.gov While extensive rational design programs for this compound have not been widely published, the existing SAR data provides a clear starting point for such efforts.
The goal of a rational design strategy for this compound would be to synthesize novel analogues with targeted modifications to probe and enhance biological potency. Based on the known structures, key areas for modification would include:
The 4-Aminobenzyl Alcohol Moiety: The differences between Obscurolides A1, A2, and A3 suggest this part of the molecule is critical for activity. d-nb.infonih.gov Analogues could be designed with alternative substituents on the aromatic ring (e.g., halogens, alkyl groups, or other hydrogen-bond donors/acceptors) to explore electronic and steric effects.
The γ-Butyrolactone Ring: This moiety is crucial for the activity of many natural products. researchgate.net Modifications, such as altering substituents on the lactone ring or even changing the ring size, could be explored.
The C-7 Stereocenter: Given the natural racemization at this position, a key goal of rational design would be to synthesize stereochemically pure analogues to determine which diastereomer is more active. nih.gov Additionally, modifications could be made to the allylic alcohol system to prevent racemization and lock the molecule in a preferred conformation.
Such strategies, which combine SAR insights with combinatorial biosynthesis, have been effective in creating novel compounds with improved pharmacological properties. universiteitleiden.nl
Computational Approaches to SAR (e.g., QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of newly designed molecules prior to their synthesis. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional steric and electrostatic properties of the molecules. mdpi.com
Although specific QSAR or 3D-QSAR studies on this compound are not present in the available literature, a hypothetical study would proceed as follows:
Dataset Assembly: A series of this compound analogues with measured biological activities (e.g., IC₅₀ values for a specific target) would be compiled.
Molecular Modeling and Alignment: 3D structures for all analogues would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical descriptors would be calculated for each molecule. These can include electronic (e.g., partial charges, LUMO energy), spatial/steric (e.g., molar refractivity, molecular volume), and thermodynamic properties (e.g., heat of formation). nih.gov
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, would be used to create a mathematical equation linking the descriptors to the biological activity. mdpi.commdpi.com
Validation: The predictive power of the resulting QSAR model would be rigorously tested using external test sets of compounds not used in the model's creation. nih.gov
The resulting model could highlight which properties are most important for activity, for example, suggesting that a bulky, electron-donating group at a specific position enhances potency, thereby guiding the rational design of future analogues.
| Descriptor Class | Example Descriptor | Potential Relevance to Obscurolide SAR |
|---|---|---|
| Electronic | LUMO/HOMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |
| Steric/Spatial | Molar Refractivity | Indicates the volume occupied by the molecule or its substituents, influencing fit within a binding pocket. nih.gov |
| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule. nih.gov |
| Hydrophobic | LogP | Describes the molecule's lipophilicity, which can affect membrane permeability and hydrophobic interactions with a target. |
| Topological | Wiener Index | Describes molecular branching and shape. |
Future Research Directions and Translational Perspectives
Advancements in Biosynthetic Engineering for Enhanced Obscurolide A3 Production
The natural production of this compound by Streptomyces species is often not sufficient for extensive research or potential therapeutic application. Biosynthetic engineering offers a powerful solution to this limitation. A key advancement was the identification of the obscurolide biosynthetic gene cluster (BGC), a crucial first step for any genetic manipulation. universiteitleiden.nl Researchers have successfully confirmed the BGC's identity by expressing it in a heterologous host, Streptomyces coelicolor M512, which provides a cleaner genetic background for studying and optimizing production. universiteitleiden.nl
Future work will build on these findings, employing several strategies:
Gene Deletion and Pathway Elucidation: Systematic deletion of genes within the BGC has already begun to clarify the biosynthetic pathway. universiteitleiden.nluniversiteitleiden.nl For instance, knocking out genes for putative dehydratases was shown to abolish obscurolide production, confirming their essential role. universiteitleiden.nl In contrast, deleting a putative methyltransferase gene only led to the loss of some derivatives, suggesting its role in diversification. universiteitleiden.nl Further gene deletion studies will continue to map the precise function of each enzyme in the pathway. universiteitleiden.nl
Heterologous Expression and Host Optimization: The use of well-characterized and genetically tractable hosts like S. coelicolor is a cornerstone of enhancing production. universiteitleiden.nl Future strategies may involve using genome-minimized chassis strains, where competing native biosynthetic pathways have been removed, potentially redirecting more metabolic resources towards this compound synthesis.
Media and Culture Optimization: The production of secondary metabolites is highly dependent on culture conditions. Studies have shown that manipulating media components, such as the addition of ammonium (B1175870) ions, can initiate the biosynthesis of this compound. researchgate.net The application of statistical methods like Response Surface Methodology (RSM) to systematically optimize fermentation parameters presents a promising avenue for significantly increasing yields.
Development of Novel Synthetic Routes for Complex this compound Analogues
While biosynthetic engineering aims to increase the yield of the natural compound, synthetic chemistry provides the tools to create complex analogues with potentially improved properties. The core chemical scaffold of this compound is a butenolide (also known as a furanone). The development of novel synthetic routes for this core structure is essential for generating a library of this compound analogues.
Current research in butenolide synthesis provides a strong foundation for creating these new molecules. Methodologies include:
Metal-Catalyzed Cyclization and Annulation: Various transition metals, including palladium, gold, and copper, are used to catalyze the formation of the butenolide ring from different precursors. researchgate.netorganic-chemistry.org For example, Pd-catalyzed cyclization of 3,4-alkadienoic acids is an efficient method for creating γ-methylene-α,β-unsaturated γ-lactones, a structure related to the butenolide core. organic-chemistry.org
Oxidative Furan (B31954) Fragmentation: A modular strategy has been developed that uses easily accessible furan compounds. chemrxiv.org The furan undergoes a Diels-Alder reaction with singlet oxygen, followed by an iron(II)-mediated radical fragmentation to yield functionalized butenolides. chemrxiv.org This modularity is highly advantageous as it allows for the synthesis of various structural motifs through a common strategy. chemrxiv.org
Asymmetric Synthesis: To control the stereochemistry of the final molecules, which is often crucial for biological activity, asymmetric catalytic methods are being developed. nih.gov These include asymmetric aldol (B89426) and Mannich reactions of furanone-derived enolates, which provide enantiomerically enriched butenolide derivatives. nih.gov
These synthetic strategies can be adapted to build upon the this compound scaffold, allowing for the systematic modification of its functional groups to explore structure-activity relationships.
In-depth Molecular Mechanism of Action Studies
Understanding how this compound exerts its biological effects at the molecular level is critical for its development as a research tool or therapeutic lead. Initial studies have identified a potential, albeit weak, mechanism of action.
The original research on obscurolides reported that they exhibit weak inhibitory activity against both calcium/calmodulin-dependent and independent phosphodiesterases (PDEs) from bovine sources. nih.govresearchgate.net PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. nih.gov By inhibiting PDEs, obscurolides can increase intracellular cAMP levels, affecting numerous cellular processes.
Furthermore, as a γ-butyrolactone, this compound belongs to a class of molecules known to act as signaling hormones in Streptomyces. researchgate.net These molecules can regulate antibiotic production and cellular differentiation by modulating the DNA-binding activity of specific receptor proteins, suggesting an autoregulatory role within the producing organism. researchgate.net
Future in-depth studies will need to:
Confirm and quantify the inhibition of specific PDE isozymes to determine selectivity.
Investigate the downstream consequences of PDE inhibition in relevant cell models.
Explore the potential autoregulatory mechanism in Streptomyces to understand its ecological role.
Examine other potential mechanisms, such as the induction of apoptosis or inhibition of cancer cell proliferation, which are known for the broader furanone class of compounds.
Exploration of Additional Biological Targets
The initial discovery of this compound as a phosphodiesterase inhibitor opens the door to exploring a wider range of biological activities and targets. nih.govresearchgate.net The link to calcium/calmodulin-dependent PDE inhibition specifically points towards the calmodulin (CaM) signaling pathway as a promising area for investigation. nih.govresearchgate.net Calmodulin is a key calcium-binding protein that regulates a vast number of cellular processes, and natural products are actively being explored as CaM inhibitors. researchgate.netscbt.com
Potential areas for future exploration include:
Calmodulin (CaM) Inhibition: Direct binding studies and functional assays are needed to determine if this compound or its analogues can directly inhibit CaM, which could have implications for treating diseases where CaM is dysregulated, such as some cancers. nih.govwikipedia.orgunam.mx
Antifungal Activity: Research has involved testing obscurolide-type metabolites for antifungal activity against human pathogens like Candida albicans and Cryptococcus neoformans. researchgate.net Further screening against a broader panel of fungal species is warranted.
Anticancer and Anti-inflammatory Activity: Analogues of other natural products are often evaluated for their anti-inflammatory or anticancer properties. researchgate.netnii.ac.jprsc.org Given that furanones have shown anticancer potential, and PDE inhibitors can have anti-inflammatory effects, these are logical avenues for screening this compound and its derivatives.
Application of Integrated Omics Approaches in Obscurolide Research
Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level view of biological processes and is a powerful tool for natural product research. nih.govplos.org
These approaches are already being applied to obscurolide research and will be expanded in the future:
Genomics and Metabolomics: Bioinformatic analysis of the Streptomyces genome (genomics) was essential for identifying the obscurolide BGC. universiteitleiden.nl This has been combined with LC-MS-based metabolomics and molecular networking (e.g., GNPS) to analyze the production of obscurolides and related metabolites from both native and heterologous producers. universiteitleiden.nlresearchgate.net
Transcriptomics and Proteomics: Future studies will likely employ transcriptomics to understand how this compound affects gene expression in target cells (e.g., cancer cells or fungi). For example, RNA-sequencing can reveal which cellular pathways are perturbed by the compound. nih.gov Similarly, proteomics can identify protein targets by observing changes in protein expression or through techniques like thermal proteome profiling. Untargeted proteomic profiling has already been used to understand the competitive survival strategies of bioactive Streptomyces strains. researchgate.net
Integrated Analysis: The true power of these techniques lies in their integration. plos.org For instance, a paired transcriptomics-metabolomics approach can be used to map out how genetic regulation in Streptomyces is linked to the production of specific secondary metabolites like this compound. universiteitleiden.nl By combining these datasets, researchers can build comprehensive models of the compound's biosynthesis, regulation, and mechanism of action.
Q & A
Q. What are the primary natural sources of Obscurolide A3, and how is it isolated?
this compound is typically isolated from actinobacteria, particularly Streptomyces species, using bioassay-guided fractionation. The process involves:
- Fermentation : Culturing microbial strains under optimized conditions (e.g., temperature, pH, nutrient media) to maximize metabolite production .
- Extraction : Solvent partitioning (e.g., ethyl acetate for non-polar compounds) followed by chromatographic separation (HPLC, TLC).
- Identification : Structural elucidation via mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, with 2D techniques (COSY, HMBC, NOESY) confirming planar and stereochemical structures .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest antimicrobial and cytotoxic properties. Methodological validation includes:
- In vitro assays : Broth microdilution for MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to positive controls like doxorubicin .
- Mechanistic studies : Fluorescence microscopy to assess apoptosis induction or ROS generation.
Q. How is the purity of this compound validated in experimental settings?
Purity is assessed using:
- Chromatographic methods : HPLC-DAD (Diode Array Detector) with ≥95% peak area threshold.
- Spectroscopic consistency : Overlay of UV-Vis spectra across chromatographic peaks to detect co-eluting impurities .
- Quantitative NMR (qNMR) : Integration of proton signals against a certified internal standard (e.g., trimethylsilyl propionic acid) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved during structural elucidation?
Contradictions in NMR or MS data require:
- Multi-technique validation : Cross-referencing HR-MS data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for NMR chemical shift prediction) .
- Artifact screening : Checking for solvent adducts (e.g., methanol or DMSO in ESI-MS) or degradation products via stability studies under varying pH/temperature .
- Collaborative verification : Sharing raw data with independent labs to confirm reproducibility .
Q. What experimental design considerations are critical for optimizing this compound biosynthesis?
Biosynthetic pathway optimization involves:
- Genetic manipulation : Knockout/overexpression of polyketide synthase (PKS) genes in host strains via CRISPR-Cas9 .
- Precursor feeding : Isotopic labeling (¹³C-acetate) to trace metabolite flux and identify rate-limiting steps.
- Fermentation scaling : DOE (Design of Experiments) to test variables (agitation rate, aeration) in bioreactors .
Q. How can researchers address discrepancies in bioactivity results across studies?
Discrepancies may arise from assay variability or compound instability. Mitigation strategies include:
- Standardized protocols : Adherence to CLSI guidelines for antimicrobial testing or NIH standards for cytotoxicity assays .
- Stability profiling : LC-MS monitoring of this compound under assay conditions (e.g., serum-containing media).
- Meta-analysis : Systematic review of existing data to identify confounding factors (e.g., solvent used for solubilization) .
Q. What computational methods are effective for predicting this compound’s molecular targets?
Target prediction leverages:
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
- QSAR modeling : Building regression models using bioactivity data from structural analogs .
- Network pharmacology : Integration of omics data (transcriptomics, proteomics) to identify pathway-level interactions .
Methodological Best Practices
- Data Reproducibility : Use triplicate experiments with negative/positive controls, and report raw data in supplementary files .
- Ethical Compliance : Ensure genetic resources are sourced under Nagoya Protocol guidelines if applicable .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus and avoid unreviewed preprints for structural claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
